2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-5-12(6-4-10)8-16-14(20)7-13-9-21-15(18-13)17-11(2)19/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKIROJGWIRCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of thiourea derivatives with α-halo ketones. For example, 2-amino-4-methylthiazole is prepared by reacting thiourea with chloroacetone under reflux in ethanol. Subsequent acetylation with acetic anhydride yields 2-acetamido-1,3-thiazol-4-yl intermediates.
Reaction Conditions:
Acetamide Bridging
The N-[(4-methylphenyl)methyl]acetamide side chain is introduced via nucleophilic acyl substitution. 4-Methylbenzylamine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | +15% vs. ethanol |
| Molar Ratio (Amine:Acetyl Chloride) | 1:1.2 | Reduces byproducts |
| Reaction Time | 3 hours | Maximizes conversion |
One-Pot Synthesis Methodologies
Recent advances prioritize one-pot strategies to minimize intermediate isolation. A patent-pending method (WO2015155664A1) demonstrates the coupling of 2-acetamidothiazole-4-carboxylic acid with 4-methylbenzylamine using a carbodiimide coupling agent (EDC·HCl) and hydroxybenzotriazole (HOBt).
Reaction Scheme:
Solvent and Temperature Effects
Comparative studies reveal THF outperforms acetonitrile or toluene due to its polar aprotic nature, enhancing reagent solubility. Elevated temperatures (>30°C) promote side reactions, while temperatures below 10°C slow kinetics.
Catalytic and Green Chemistry Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 study achieved 89% yield in 20 minutes using 300 W irradiation and dimethylformamide (DMF) as solvent.
Key Advantages:
Biocatalytic Approaches
Lipase-mediated acetylation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 2-amino-4-methylthiazole with vinyl acetate in hexane, achieving 78% yield at 40°C.
Purification and Analytical Validation
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with 99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.
Spectroscopic Characterization
-
NMR :
-
¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 2.58 (s, 3H, Acetamido-CH₃), 4.41 (d, 2H, J = 5.6 Hz, CH₂), 7.22–7.27 (m, 4H, Ar-H).
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¹³C NMR : 169.8 ppm (C=O), 152.3 ppm (thiazole C-2).
-
-
HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 60:40).
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Traditional Multi-Step | 12,500 | High (solvent waste) |
| One-Pot | 8,200 | Moderate |
| Biocatalytic | 9,800 | Low |
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide has also been explored. Thiazole compounds are known to induce apoptosis in cancer cells by targeting specific signaling pathways. Preliminary studies suggest:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis through modulation of cellular mechanisms.
Synthesis and Chemical Reactions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step reactions. Common methods include:
- Formation of Thiazole Ring: Utilizing precursors that contain sulfur and nitrogen.
- Acetylation Reactions: Introducing acetamido groups through acetylation reactions.
- Methylation: Adding the methylphenyl moiety via nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study: A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar thiazole compound exhibited potent antibacterial activity against resistant strains of bacteria.
- Cancer Cell Line Studies: Research published in Cancer Research indicated that thiazole derivatives could significantly reduce tumor growth in vitro and in vivo by inducing apoptosis.
- Mechanistic Studies: Investigations into the mechanism of action revealed that these compounds can inhibit specific signaling pathways critical for cancer cell survival.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways. The molecular pathways involved are often related to the compound's ability to interfere with biological processes at the cellular level.
Comparison with Similar Compounds
Impact of Thiazole Substituents
- Acetamido Group (Target Compound): The 2-acetamido group provides hydrogen-bonding capacity (N–H and C=O) while maintaining moderate steric bulk.
- Chloro and Piperidinyl Derivatives (): Compounds like 2-chloro-N-(thiazol-2-yl)acetamide exhibit stronger electron-withdrawing effects, which could enhance electrophilic reactivity. Conversely, hydroxypiperidinyl substituents (e.g., compound 6) introduce basicity, improving solubility in acidic environments .
Role of N-Substituents on Acetamide
- 4-Methylbenzyl Group (Target): The methyl group increases lipophilicity (logP) compared to polar substituents like sulfonamides () or chlorobenzyl groups (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- In contrast, the target’s 4-methylbenzyl group offers a balance of size and hydrophobicity .
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s 4-methylbenzyl group likely induces less planar molecular conformations compared to dichlorophenyl analogs (), which exhibit twisted aryl-thiazole dihedral angles (61.8°) and form hydrogen-bonded dimers . Methyl groups may disrupt such packing, reducing melting points.
- Solubility and Stability: The acetamido group’s hydrogen-bonding capacity may improve solubility in polar solvents relative to nonpolar chloro derivatives (). However, the 4-methylbenzyl group could increase logP, favoring lipid membranes .
Table 2: Hypothetical Physicochemical Properties
Biological Activity
Introduction
The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is a thiazole derivative characterized by its unique structural features, including an acetamido group and a methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C14H15N3OS
- Molecular Weight : 284.35 g/mol
The thiazole ring is known for its diverse biological activities, including antibacterial and anticancer properties. The specific arrangement of functional groups in this compound enhances its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that thiazole derivatives, including 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action may involve the inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer potential. Similar compounds have shown promising results against resistant cancer cell lines. For instance, a related thiazole compound demonstrated high potency against melanoma and pancreatic cancer cell lines by inducing apoptosis and autophagy . This suggests that 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide may possess similar mechanisms that warrant further investigation.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study reported that thiazole derivatives can inhibit the growth of pathogenic bacteria effectively. The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell death .
- Cancer Cell Studies :
- Mechanistic Insights :
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves constructing the thiazole core, followed by introducing substituents (e.g., acetamide and aromatic groups). Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., triethylamine). For example, acylation of thiazole intermediates with 2,3-dimethylaniline under basic conditions improves yield . Purity is monitored via HPLC, with reaction time adjustments (12–24 hours) to minimize by-products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the thiazole ring and acetamide linkage. Mass Spectrometry (MS) confirms molecular weight (e.g., 381.9 g/mol for similar analogs) . High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% threshold for biological assays) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What are the critical structural features of this compound that influence its chemical reactivity?
- Methodological Answer : The thiazole ring’s electron-rich nature enables nucleophilic substitutions, while the acetamide group participates in hydrogen bonding with biological targets. Substituents like the 4-methylphenyl moiety enhance lipophilicity, affecting membrane permeability in cellular assays. Reactivity can be modulated by introducing electron-withdrawing groups (e.g., chloro or sulfonamide) at specific positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data reported across different studies for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardized protocols (e.g., MTT assay for cytotoxicity) and orthogonal validation methods (e.g., flow cytometry for apoptosis) are critical. For example, antimicrobial activity conflicts can be addressed by testing under consistent MIC (Minimum Inhibitory Concentration) guidelines . Comparative studies with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) clarify substituent-specific effects .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in medicinal chemistry research?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with targeted substitutions (e.g., replacing the 4-methylphenyl group with halogenated or methoxy variants). Biological testing (e.g., IC₅₀ in cancer cell lines) identifies pharmacophores. Computational modeling (e.g., molecular docking with EGFR or COX-2) predicts binding modes, validated by mutagenesis assays .
Q. How should researchers design experiments to investigate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use in vitro models like hepatic microsomes or S9 fractions to assess Phase I/II metabolism. LC-MS/MS identifies metabolites (e.g., hydroxylation or glucuronidation products). Isotopic labeling (e.g., ¹⁴C-acetamide) tracks metabolic pathways. Stability in plasma (t₁/₂ > 2 hours) is benchmarked against reference drugs .
Q. What methodologies are recommended for assessing the compound's potential off-target interactions in biological systems?
- Methodological Answer : High-throughput screening against kinase or GPCR panels identifies off-target binding. Proteomics (e.g., thermal shift assays) detects protein interactions. Computational off-target prediction tools (e.g., SwissTargetPrediction) prioritize candidates for validation. False positives are minimized using counter-screens with irrelevant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
